![molecular formula C9H10FN3O B2474827 [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea CAS No. 120445-82-1](/img/structure/B2474827.png)
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea
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Overview
Description
“[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” is a chemical compound with the CAS Number: 120445-82-1. It has a molecular weight of 195.20 and a molecular formula of C9H10FN3O .
Molecular Structure Analysis
The molecular structure of “[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” consists of a fluorophenyl group attached to an ethylidene group, which is in turn attached to an amino group . The exact geometry and bond lengths would require more detailed analysis, such as X-ray crystallography or computational modeling .Physical And Chemical Properties Analysis
“[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” is a solid at room temperature. The boiling point and other specific physical and chemical properties are not specified in the sources I found .Scientific Research Applications
Computational Chemistry
Quantum Mechanical Studies: Researchers employ computational methods (such as density functional theory) to study the electronic structure and reactivity of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea. These studies provide insights into its chemical behavior, stability, and potential interactions with other molecules.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” could include further investigation into its synthesis, reactions, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its behavior in biological systems .
properties
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYTYSQJWLDRSR-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea |
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